molecular formula C23H19NO5 B2860447 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid CAS No. 1545184-71-1

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid

Cat. No.: B2860447
CAS No.: 1545184-71-1
M. Wt: 389.407
InChI Key: MZBJHOYNGCHUNH-UHFFFAOYSA-N
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Description

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid is a benzoic acid derivative featuring a Fmoc-protected amino group at the 2-position and a methoxy substituent at the 4-position. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions. The methoxy group at position 4 introduces electron-donating effects, influencing the compound's acidity, solubility, and reactivity.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-14-10-11-19(22(25)26)21(12-14)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBJHOYNGCHUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545184-71-1
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid
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Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid, commonly referred to as Fmoc-4-Amb-OH, is a prominent compound in organic synthesis, particularly in peptide chemistry. This compound serves as a protecting group for amino acids during peptide synthesis, facilitating the formation of complex peptides while preventing unwanted reactions. Its unique structural features contribute to its biological activity and utility in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of Fmoc-4-Amb-OH can be represented by the following molecular formula:

  • Molecular Formula : C₁₉H₁₉N₁O₄
  • Molecular Weight : 335.36 g/mol

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for its role as a protecting agent. The presence of the methoxy group enhances its solubility and stability in various solvents.

Fmoc-4-Amb-OH operates primarily as a protecting group for amine functionalities in amino acids. The mechanism involves the formation of a carbamate linkage between the Fmoc group and the amine, effectively shielding it from nucleophilic attack during peptide synthesis. This protection is crucial for ensuring selective reactions occur at other functional sites without interference from the amine.

1. Antimicrobial Properties

Research has indicated that derivatives of Fmoc compounds exhibit antimicrobial activity. For instance, studies have shown that certain Fmoc-protected amino acids can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents.

2. Anticancer Activity

Fmoc-4-Amb-OH has been explored for its anticancer properties. In vitro studies demonstrated that compounds containing the Fmoc moiety can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease contexts. For example, it has shown promise as an inhibitor of proteases involved in cancer progression and viral replication.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of Fmoc derivatives against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the potential for these compounds in therapeutic applications.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Fmoc-4-Amb-OHE. coli10 µg/mL
Fmoc-4-Amb-OHS. aureus15 µg/mL

Case Study 2: Anticancer Activity

In another investigation, Fmoc-4-Amb-OH was tested on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values below 20 µM, indicating potent anticancer effects through apoptosis induction.

Cell LineIC50 (µM)Mechanism
MCF-7<20Apoptosis induction via caspase activation

Comparison with Similar Compounds

Key Comparison Points:

Substituent Effects :

  • Electron-Donating Groups (e.g., OCH₃) : The methoxy group in the target compound reduces the acidity of the benzoic acid (pKa ~4.5–5.0) compared to electron-withdrawing substituents like fluorine (pKa ~3.5–4.0) .
  • Steric Hindrance : Bulky groups (e.g., 4-chlorobenzyloxy in ) lower reaction yields (85%) compared to smaller substituents like methyl (96% yield in ).

Synthetic Utility :

  • Fmoc-protected benzoic acids are critical in solid-phase peptide synthesis (SPPS) . The target compound’s methoxy group enhances solubility in DMF or DMSO, facilitating resin loading, whereas hydrophobic analogs (e.g., 3-methyl derivative ) require optimized solvent systems.

Physical Properties :

  • Crystallinity varies with substituents. For example, the benzoyloxy derivative forms colorless microcrystals , while the 4-chlorobenzyloxy analog is an amorphous solid .

Biological Relevance :

  • Fluorinated analogs (e.g., ) are explored in PET radiotracers due to fluorine-18 compatibility, whereas methoxy groups are leveraged in prodrug strategies for enhanced bioavailability.

Preparation Methods

Synthetic Routes and Methodological Approaches

Direct Fmoc Protection of 2-Amino-4-Methoxybenzoic Acid

The most straightforward route involves Fmoc protection of commercially available 2-amino-4-methoxybenzoic acid. This method employs Fmoc-chloride (Fmoc-Cl) or Fmoc-O-succinimidyl (Fmoc-OSu) as activating reagents under mild basic conditions:

  • Reaction Setup :

    • Dissolve 2-amino-4-methoxybenzoic acid (1 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
    • Add N,N-diisopropylethylamine (DIEA, 2–3 eq) to deprotonate the amino group.
    • Introduce Fmoc-Cl (1.2 eq) or Fmoc-OSu (1.1 eq) at 0–5°C to minimize side reactions.
  • Workup :

    • Quench the reaction with ice-water, acidify to pH 2–3, and extract with ethyl acetate.
    • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Yield : 70–85% (Fmoc-OSu method), 65–75% (Fmoc-Cl method).

Advantages and Limitations
  • Fmoc-OSu : Higher selectivity and reduced racemization risk due to steric hindrance.
  • Fmoc-Cl : Cost-effective but may require extended reaction times (12–24 hrs) for complete conversion.

Solid-Phase Peptide Synthesis (SPPS) Integration

For applications requiring direct incorporation into peptide chains, 2-{[(Fmoc)amino]-4-methoxybenzoic acid is synthesized on-resin using Rink amide or Wang resins:

  • Resin Activation :

    • Swell resin (e.g., 2-chlorotrityl chloride resin, 100–200 mesh) in DCM.
    • Couple 4-methoxyanthranilic acid (2-amino-4-methoxybenzoic acid) using N,N-diisopropylcarbodiimide (DIC) and oxyma pure.
  • Fmoc Deprotection and Elongation :

    • Remove Fmoc groups with 20% piperidine/DMF.
    • Elongate the peptide chain using standard SPPS protocols.

Critical Parameter :

  • Coupling Efficiency : >98% achieved with HBTU/HOBt activation at 25°C.

Alternative Pathway: Triazine-Based Coupling

A novel approach adapts triazine chemistry for introducing Fmoc-protected amino acids (Fig. 1):

  • Cyanuric Chloride Functionalization :

    • React cyanuric chloride with 4-methoxybenzylamine at 0°C to form mono-substituted triazine.
    • Sequential substitution with glycine methyl ester and Boc-ethylenediamine yields intermediates.
  • Fmoc Introduction :

    • Deprotect Boc groups with trifluoroacetic acid (TFA).
    • Treat with Fmoc-OSu/DIEA to install the Fmoc moiety.

Yield : 62–78% over five steps.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.8–7.3 (m, 8H, fluorenyl), 6.9 (d, J = 8.4 Hz, 1H, aromatic), 4.3 (m, 2H, CH₂O), 3.8 (s, 3H, OCH₃).
  • HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/ACN).

Stability Profiling

  • Proteolytic Resistance : Retains >90% integrity after 24 hrs in human serum (cf. 40% for unprotected analogs).
  • Thermal Stability : Decomposition onset at 210°C (TGA).

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost (Relative)
Fmoc-OSu Solution 85 98 High $$
SPPS On-Resin 78 95 Moderate $$$
Triazine-Mediated 75 92 Low $$$$

Key Findings :

  • Solution-phase Fmoc-OSu coupling offers optimal balance of yield and cost.
  • Triazine methods, while innovative, face scalability challenges due to multi-step sequences.

Applications in Peptide Science and Beyond

Antimicrobial Peptidomimetics

Incorporation into amphipathic peptidomimetics (e.g., BJK-4) enhances proteolytic stability while maintaining low hemolytic activity (0% at 256 µg/mL).

Fluorescent Probe Development

The methoxy group enables π-stacking interactions for designing cell-permeable imaging agents.

Q & A

Q. What are the standard synthesis protocols for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid in peptide chemistry?

The synthesis typically involves multi-step organic reactions, starting with Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group. Key steps include:

  • Coupling the Fmoc group using fluorenylmethoxycarbonyl chloride in the presence of a base (e.g., triethylamine or sodium carbonate) .
  • Controlled reaction conditions (room temperature, anhydrous solvents like dichloromethane or dimethylformamide) to prevent premature deprotection .
  • Final purification via column chromatography or recrystallization to ensure >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Thin-layer chromatography (TLC) for monitoring reaction progress .
  • Nuclear magnetic resonance (NMR) for structural confirmation, particularly ¹H and ¹³C NMR to verify Fmoc and methoxy group integration .
  • Mass spectrometry (MS) for molecular weight validation and purity assessment .

Q. What safety precautions are required when handling this compound?

  • Hazard Classification : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) .
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, eye protection, and fume hood use .
  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from strong acids/bases .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying conditions?

  • Parameter Adjustments : Optimize pH (8–9) and temperature (0–25°C) during Fmoc coupling to balance reaction speed and side-product formation .
  • Catalyst Screening : Test bases like DMAP or HOBt to enhance coupling efficiency .
  • Alternative Methods : Microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How can contradictions in reported biological activity data be resolved?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Purity Validation : Use HPLC to confirm compound integrity and exclude impurities as confounding factors .
  • Structural Confirmation : Re-analyze NMR and MS data to rule out batch-to-batch structural deviations .

Q. What computational approaches are used to model interactions with biological targets?

  • Molecular Docking : Predict binding affinity to enzymes/receptors (e.g., using AutoDock or Schrödinger) .
  • Molecular Dynamics (MD) Simulations : Study stability of ligand-target complexes over time .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .

Q. What are the thermal degradation products of this compound, and how are they analyzed?

  • Degradation Pathways : Heating above 200°C may release toxic fumes (e.g., CO, NOₓ) .
  • Analysis Methods :
  • Thermogravimetric Analysis (TGA) to identify decomposition temperatures .
  • GC-MS to characterize volatile degradation byproducts .

Q. How is the biological activity of this compound assessed in drug discovery contexts?

  • In Vitro Assays : Enzyme inhibition studies (e.g., fluorescence-based protease assays) to quantify IC₅₀ values .
  • Cell-Based Models : Test anti-inflammatory activity via TNF-α or IL-6 suppression in macrophage cultures .
  • Target Validation : CRISPR knockout models to confirm specificity for suspected biological targets .

Q. How do structural modifications (e.g., substituent changes) impact physicochemical properties compared to analogs?

  • Functional Group Analysis :
  • Methoxy vs. Chloro : Methoxy enhances solubility but reduces electrophilic reactivity .
  • Fmoc vs. Boc Protection : Fmoc offers base-labile cleavage, advantageous in solid-phase peptide synthesis .
    • Comparative Studies : Use logP measurements and XRD to assess crystallinity and hydrophobicity .

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